2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile
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Overview
Description
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a sulfonyl group and a benzonitrile moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the sulfonyl quinoline derivative with benzonitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimalarial, antibacterial, and anticancer activities.
Biological Studies: It is used in research to understand the biological pathways and mechanisms involving quinoline derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Quinoline derivatives are explored for their electronic and photophysical properties, making them useful in material science research.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinoline N-oxide: An oxidized derivative of quinoline.
Sulfonylquinoline: Quinoline derivatives with a sulfonyl group.
Uniqueness
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile is unique due to the combination of the quinoline ring, sulfonyl group, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-12-14-7-2-4-10-16(14)21(19,20)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNGWCWXZIGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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